molecular formula C12H14N2O B14873977 2-(3-Hydroxyazetidin-1-yl)-3-phenylpropanenitrile

2-(3-Hydroxyazetidin-1-yl)-3-phenylpropanenitrile

Cat. No.: B14873977
M. Wt: 202.25 g/mol
InChI Key: IJXYMQKLTYMYNT-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)-3-phenylpropanenitrile is an organic compound with a unique structure that includes an azetidine ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)-3-phenylpropanenitrile typically involves the reaction of azetidine derivatives with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with phenylacetonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-1-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxyazetidin-1-yl)-3-phenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-3-phenylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxyazetidin-1-yl)-3-phenylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azetidine ring, in particular, is a rare feature that can lead to unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)-3-phenylpropanenitrile

InChI

InChI=1S/C12H14N2O/c13-7-11(14-8-12(15)9-14)6-10-4-2-1-3-5-10/h1-5,11-12,15H,6,8-9H2

InChI Key

IJXYMQKLTYMYNT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(CC2=CC=CC=C2)C#N)O

Origin of Product

United States

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